molecular formula C18H20N4O B2795098 6-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380010-54-6

6-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2795098
CAS RN: 2380010-54-6
M. Wt: 308.385
InChI Key: MBDABNREUSXTGI-UHFFFAOYSA-N
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Description

6-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Intramolecular Frustrated Lewis Pairs

Research on methylpyridine derivatives, including those related to the query compound, has explored their role in forming intramolecular frustrated Lewis pairs. Such compounds have been shown to form monomeric structures with B-N bonds, exhibiting low reactivity towards hydrogen, CO2, and other small molecules. This property is significant in the study of novel catalysts and materials with unique bonding arrangements (Körte et al., 2015).

Antimicrobial and Anticancer Studies

Compounds structurally related to the query have been evaluated for their antimicrobial and anticancer activities. For example, pyridine derivative ligands and their metal complexes have shown cytotoxic effects against carcinoma cell lines and antibacterial activities against pathogenic strains. Such studies underline the potential therapeutic applications of these compounds in treating various diseases (Chaitanya et al., 2022).

Optical and Electrochemical Properties

Research on pyridine derivatives has also focused on their optical and electrochemical properties, highlighting their potential in materials science, particularly for the development of new photonic and electronic materials. The study of these compounds' structure-dependent fluorescence and electrochemical reduction/oxidation processes provides insights into designing advanced materials with specific optical and electronic functions (Palion-Gazda et al., 2019).

Synthesis and Drug Development

Several pyridine-based compounds, including those with similarities to the query compound, have been synthesized and evaluated for their potential as drug candidates, such as serotonin receptor antagonists and estrogen receptor binding agents. These studies contribute to the development of new pharmaceuticals with improved efficacy and specificity for various receptors (Mahesh et al., 2004; Parveen et al., 2017).

properties

IUPAC Name

6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-14-5-2-9-18(20-14)23-13-15-6-4-10-22(12-15)17-8-3-7-16(11-19)21-17/h2-3,5,7-9,15H,4,6,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDABNREUSXTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=CC=CC(=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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